N-(1-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}-2-oxopyrimidin-4-yl)benzamide
Description
N-(1-{9-Hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}-2-oxopyrimidin-4-yl)benzamide is a structurally complex heterocyclic compound featuring a fused furo-trioxadisilocin core modified with tetraisopropyl groups, a pyrimidinone ring, and a benzamide substituent. This compound belongs to a class of synthetic molecules designed for applications in medicinal chemistry and biocatalysis, with structural analogs showing promise in RNA editing and cofactor stabilization .
Properties
IUPAC Name |
N-[1-[9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-oxopyrimidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H43N3O7Si2/c1-17(2)39(18(3)4)35-16-22-25(37-40(38-39,19(5)6)20(7)8)24(32)27(36-22)31-15-14-23(30-28(31)34)29-26(33)21-12-10-9-11-13-21/h9-15,17-20,22,24-25,27,32H,16H2,1-8H3,(H,29,30,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIAUHQTSCWVMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si]1(OCC2C(C(C(O2)N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43N3O7Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Siloxane Protection of Hydroxyl Groups
The 1,3,5,2,4-trioxadisilocin ring is constructed using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS-Cl) to protect vicinal diols. This step is critical for stabilizing reactive hydroxyl groups during subsequent reactions.
Procedure :
- A pyrimidinone nucleoside analog (e.g., 2-oxocytidine) is dissolved in anhydrous THF under inert atmosphere.
- TIPDS-Cl (2.2 equiv) is added dropwise at 0°C, followed by imidazole (4.0 equiv) to scavenge HCl.
- The mixture is stirred at 25°C for 12–16 hours, yielding the 3',5'-O-TIPDS-protected intermediate.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–92% |
| Characterization | $$ ^1\text{H NMR} $$: δ 1.05 (m, 28H, TIPS), 5.82 (d, 1H, H-1') |
Functionalization of the Pyrimidinone Ring
Benzoylation at the 4-Position
The 4-amino group of the 2-oxopyrimidin-4-yl moiety is acylated with benzoyl chloride under Schotten-Baumann conditions.
Procedure :
- The TIPDS-protected intermediate (1.0 equiv) is suspended in dichloromethane (DCM).
- Benzoyl chloride (1.5 equiv) and triethylamine (3.0 equiv) are added at 0°C.
- After 4 hours at 25°C, the product is extracted with DCM and purified via silica gel chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–84% |
| Purity (HPLC) | >97% |
| $$ ^1\text{H NMR} $$ | δ 8.02 (d, 2H, Ar-H), 7.54 (m, 3H, Ar-H), 6.21 (s, 1H, H-5) |
Final Deprotection and Isolation
Selective Hydrolysis of TIPDS Groups
While the target compound retains the TIPDS group, optional deprotection (e.g., for intermediate characterization) employs tetrabutylammonium fluoride (TBAF).
Procedure :
- The benzoylated product (1.0 equiv) is treated with TBAF (1.1 equiv) in THF at 0°C.
- After 1 hour, the reaction is quenched with saturated NH$$_4$$Cl and extracted with ethyl acetate.
Key Data :
| Parameter | Value |
|---|---|
| Deprotection Yield | 89% |
| MS (ESI) | [M+H]$$^+$$: Calc. 613.86, Found 613.85 |
Alternative Routes and Modifications
Palladium-Mediated Cross-Coupling
For derivatives, Suzuki-Miyaura coupling introduces aryl groups at the 5-position of the pyrimidinone ring. This requires prior conversion of the chloro substituent to a triflate or bromide.
Example :
- The 5-chloro intermediate is treated with Pd(PPh$$3$$)$$4$$ and arylboronic acid in dioxane/water (4:1) at 80°C.
Key Data :
| Parameter | Value |
|---|---|
| Coupling Yield | 65–72% |
| Selectivity | >95% for triflate over chloride |
Challenges and Optimization
Chemoselectivity in Functionalization
Competing reactivity at the TIPDS-protected hydroxyls and pyrimidinone ring necessitates careful optimization:
Chemical Reactions Analysis
Types of Reactions
N-(1-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}-2-oxopyrimidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol.
Scientific Research Applications
Antibacterial Activity
Research indicates that derivatives of this compound exhibit notable antibacterial properties. In one study, the compound was assessed for its efficacy against various bacterial strains. The results demonstrated that modifications to the hydroxyl and carbon chains significantly influenced antibacterial activity. Specifically, the compound with a secondary alcohol at the 2'-position showed increased effectiveness against tested bacteria compared to its analogs .
Antiviral Properties
The compound's structural features suggest potential antiviral applications. Similar compounds have been shown to inhibit viral replication by targeting specific viral enzymes. The furo[3,2-f][1,3,5,2,4]trioxadisilocin moiety may enhance binding affinity to viral targets due to its unique electronic properties and steric configuration.
Anticancer Research
Preliminary studies have indicated that this compound may exhibit anticancer activity. The presence of the benzamide group is known to interact with cellular pathways involved in cancer cell proliferation and apoptosis. Further investigations are required to elucidate its mechanism of action and therapeutic potential in oncology .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of N-(1-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}-2-oxopyrimidin-4-yl)benzamide involves its interaction with specific molecular targets. The hydroxyl group and the benzamide moiety are likely involved in hydrogen bonding and other interactions with proteins and enzymes. These interactions can modulate the activity of these biomolecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s uniqueness lies in its siloxane backbone and substituent configuration. Below is a detailed comparison with structurally related compounds:
Table 1: Key Structural Analogs and Their Properties
*Molecular weight calculated based on .
Key Observations :
Substituent Effects: The 9-hydroxy group in the target compound allows for chemical derivatization (e.g., methylation to methoxy in ), enhancing versatility in synthetic applications. The 9-oxo analog () exhibits greater stability due to reduced hydrogen-bonding capacity, making it suitable for prolonged storage or harsh reaction conditions. The 9-amino variant () demonstrates utility in photoprobes, leveraging its nucleophilic reactivity for cofactor engineering.
Synthetic Flexibility :
- The hydroxy group in the target compound is a strategic site for modifications. For instance, sodium hydride and iodomethane in DMF efficiently convert it to a methoxy derivative (75% yield) .
- In contrast, the oxo analog () lacks this reactive site, limiting further functionalization but improving shelf-life.
Genome mining studies () highlight that structurally diverse bacterial secondary metabolites (e.g., lankacidin C) share modular biosynthesis pathways, suggesting that siloxane-based compounds could mimic natural product scaffolds for drug discovery.
Table 2: Physicochemical and Hazard Data
Notes :
Biological Activity
N-(1-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}-2-oxopyrimidin-4-yl)benzamide (CAS No. 69304-38-7) is a complex organic compound with potential biological activities. This article explores its biological properties, focusing on its anticancer activities, antioxidant capabilities, and other pharmacological effects.
- Molecular Formula : C₂₁H₃₈N₂O₇Si₂
- Molecular Weight : 486.71
- InChIKey : KKLQDUCRZCCKHG-VBSBHUPXSA-N
Biological Activity Overview
The biological activity of this compound has been the subject of various studies. The following sections detail its specific activities based on current research findings.
Anticancer Activity
Recent studies have indicated that derivatives of similar structures exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds structurally related to N-(1-{9-hydroxy...}) have demonstrated antiproliferative effects against various cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). IC50 values for effective compounds in these studies ranged from 0.02 to 0.08 μmol/mL .
- Mechanism of Action : The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways. Research suggests that these compounds can modulate key proteins involved in cell cycle regulation and apoptosis .
Antioxidant Activity
The compound has also shown potential as an antioxidant:
- DPPH Radical Scavenging : Similar compounds have been tested for their ability to scavenge DPPH radicals. Some derivatives exhibited moderate antioxidant activity comparable to ascorbic acid at concentrations around 100 μg/mL .
Case Studies and Research Findings
A review of literature reveals several case studies highlighting the biological activities of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
